molecular formula C9H14O3 B14337701 Methyl 3-ethyl-5-methoxypenta-2,4-dienoate CAS No. 108044-53-7

Methyl 3-ethyl-5-methoxypenta-2,4-dienoate

Cat. No.: B14337701
CAS No.: 108044-53-7
M. Wt: 170.21 g/mol
InChI Key: JTEVADPGUILLBZ-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-5-methoxypenta-2,4-dienoate is an organic compound with the molecular formula C9H14O3. It is a derivative of pentadienoic acid and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethyl-5-methoxypenta-2,4-dienoate typically involves the esterification of 3-ethyl-5-methoxypenta-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-5-methoxypenta-2,4-dienoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-ethyl-5-methoxypenta-2,4-dienoic acid.

    Reduction: 3-ethyl-5-methoxypenta-2,4-dienol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 3-ethyl-5-methoxypenta-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-ethyl-5-methoxypenta-2,4-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The conjugated diene system in the compound may also interact with biological molecules through π-π interactions or other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-ethyl-5-methoxypenta-2,4-dienoate: Unique due to its specific substitution pattern and ester functional group.

    Ethyl 2-methylpenta-3,4-dienoate: Similar structure but different substitution pattern.

    Methyl penta-2,4-dienoate: Lacks the ethyl and methoxy substituents.

Uniqueness

This compound is unique due to the presence of both an ethyl and a methoxy group on the pentadienoate backbone. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

108044-53-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 3-ethyl-5-methoxypenta-2,4-dienoate

InChI

InChI=1S/C9H14O3/c1-4-8(5-6-11-2)7-9(10)12-3/h5-7H,4H2,1-3H3

InChI Key

JTEVADPGUILLBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=O)OC)C=COC

Origin of Product

United States

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